LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase, specifically designed to address resistance in patients with TRK fusion-positive cancers. The compound emerged from the need for improved therapies targeting TRK fusions, which are genetic alterations leading to the production of constitutively active TRK proteins that drive cancer growth. LOXO-195 R racemate has shown efficacy against various TRK kinase domain mutations, making it a significant advancement in the treatment landscape for these malignancies .
LOXO-195 R racemate belongs to the class of small molecule kinase inhibitors. It is classified under antineoplastic agents due to its application in cancer therapy. The compound was developed by Loxo Oncology and has been recognized for its ability to penetrate the blood-brain barrier, providing therapeutic options for central nervous system tumors associated with TRK fusions .
The synthesis of LOXO-195 R racemate involves several intricate steps, primarily utilizing advanced organic synthesis techniques. While specific proprietary details are scarce, the general synthetic strategy includes:
Industrial production likely employs optimized conditions to maximize yield and purity while adhering to stringent pharmaceutical standards .
The molecular structure of LOXO-195 R racemate can be represented as follows:
The stereochemistry of LOXO-195 R racemate is crucial for its biological activity, with the R-enantiomer exhibiting therapeutic effects while the S-enantiomer may lead to adverse effects .
In biological systems, LOXO-195 R racemate primarily undergoes metabolic reactions facilitated by enzyme systems such as cytochrome P450. Key reactions include:
These metabolic pathways result in various inactive metabolites that are excreted from the body .
LOXO-195 R racemate functions by selectively inhibiting tropomyosin receptor kinase proteins resulting from TRK gene fusions. The mechanism involves:
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight verification .
LOXO-195 R racemate has significant applications in scientific research and clinical settings:
LOXO-195 R racemate (chemical name: Selitrectinib) is a macrocyclic compound with the molecular formula C₂₀H₂₁FN₆O and a molecular weight of 380.42 g/mol [8] [9]. Its three-dimensional architecture features a bis-annulated pyrazolopyrrolopyridine core, creating a rigid scaffold that optimally engages the ATP-binding site of tropomyosin receptor kinase (TRK) proteins. The stereochemical configuration is defined by the (3aR,10S) enantiomer, which exhibits superior binding affinity to TRK kinases compared to its stereoisomers due to complementary spatial orientation with key residues in the kinase domain [9]. This specific configuration enables LOXO-195 to accommodate structural distortions caused by acquired resistance mutations while maintaining potent inhibition. X-ray crystallographic studies reveal that the fluorinated aromatic moiety penetrates deeply into the hydrophobic back pocket of TRK kinases, forming critical van der Waals interactions, while the tertiary nitrogen participates in hydrogen bonding with the kinase hinge region [5] [9].
Table 1: Key Structural and Physicochemical Properties of LOXO-195
Property | Value | Description |
---|---|---|
Molecular Formula | C₂₀H₂₁FN₆O | Elemental composition |
Molecular Weight | 380.42 g/mol | Mass of one molecule |
Stereochemical Designation | (3aR,10S) | Active enantiomeric configuration |
Core Structure | Macrocyclic pyrazolopyrrolopyridine | Rigid scaffold enabling precise kinase engagement |
LogP | 2.27 | Moderate lipophilicity supporting cellular penetration |
Aqueous Solubility | Insoluble in water | Requires formulation aids (e.g., DMSO, PEG) for in vitro/in vivo studies |
The systematic IUPAC name for LOXO-195 R racemate is (3aR,10S)-5-fluoro-1,2,3,3a,8,9,10,11-octahydro-10-methyl-12H-15,17-ethenopyrazolo[3,4-d]pyrido[2,3-k]pyrrolo[2,1-m][1,3,7]triazacyclotridecin-12-one [8]. This nomenclature precisely defines its polycyclic structure, stereochemistry, and functional groups. The compound is recognized by multiple synonyms across scientific and patent literature, including:
LOXO-195 is pharmacologically classified as a second-generation pan-TRK kinase inhibitor with selective activity against TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) isoforms [1] [6]. It exhibits low nanomolar inhibitory potency against wild-type TRK kinases, with biochemical IC₅₀ values of 0.6 nM for TRKA, <2.5 nM for TRKC, and similar affinities for TRKB [1] [9]. Crucially, LOXO-195 maintains potency against acquired resistance mutations that compromise first-generation inhibitors, categorizing it as a resistance-abrogating TRK inhibitor. Kinome-wide profiling at 1 μM concentration (∼1,667-fold above its TRKA IC₅₀) demonstrated >1,000-fold selectivity for TRK kinases over 98% of 228 tested kinases [5] [9]. This exceptional selectivity profile minimizes off-target toxicities and distinguishes it from multikinase inhibitors with anti-TRK activity.
Table 2: Comparative Inhibitory Activity of LOXO-195 Against TRK Kinases
Kinase Target | Wild-Type IC₅₀ (nM) | G595R Mutant IC₅₀ (nM) | G667C Mutant IC₅₀ (nM) | Fold Change (vs. Larotrectinib in Mutants) |
---|---|---|---|---|
TRKA (NTRK1) | 0.6 | 2.0 | 9.8 | >50-fold improvement [1] [9] |
TRKC (NTRK3) | <2.5 | 2.3 | N/A | >20-fold improvement [1] |
TRKB (NTRK2) | Similar to TRKA/TRKC | Not reported | Not reported | >30-fold improvement (extrapolated) [5] |
The clinical success of first-generation TRK inhibitors like larotrectinib (LOXO-101) demonstrated unprecedented response rates (>75%) in TRK fusion-positive cancers across diverse histologies [5] [6]. However, durable responses were frequently limited by acquired resistance mutations emerging within the TRK kinase domain. Two predominant classes of mutations drive this resistance:
LOXO-195 was rationally engineered to circumvent steric and thermodynamic constraints imposed by resistance mutations through macrocyclic constraint optimization. Computational modeling identified that incorporating a methylene bridge between the pyrazole and pyrrolidine rings created a compact, pre-organized structure capable of:
Table 3: LOXO-195 Activity in Resistance Mutation Models
Resistance Context | Model System | LOXO-195 Response | Key Findings |
---|---|---|---|
TRKA G595R mutation | NIH-3T3 ΔTRKA-G595R xenografts | Tumor growth inhibition (TGI): >80% [5] | LOXO-195 suppressed phospho-TRKA in a dose-dependent manner; larotrectinib inactive |
TRKA G667C mutation | NIH-3T3 ΔTRKA-G667C cells | IC₅₀: 0.041 μM [1] | 12-fold greater potency vs. larotrectinib in proliferation assays |
TRKC G623R mutation | BaF3 cells with TEL-TrkC G613R mutant | IC₅₀: 0.018 μM [1] | Complete inhibition of phospho-TRKC at 50 nM |
Clinical acquired resistance | Phase I trial (N=20) | ORR: 45% in mutation-confirmed patients [3] | Responses observed exclusively in TRK-dependent resistance mechanisms |
Preclinical validation demonstrated LOXO-195’s superiority over first-generation inhibitors across multiple resistance models. In mice bearing NIH-3T3 tumors expressing ΔTRKA-G595R, LOXO-195 (30–100 mg/kg BID) achieved >80% tumor growth inhibition and suppressed phospho-TRKA in a dose-dependent manner, whereas larotrectinib showed minimal activity [5] [9]. Similarly, LOXO-195 potently inhibited proliferation in BaF3 cells expressing TEL-TrkC G613R (IC₅₀: 18 nM) and KM12 colorectal cancer cells harboring TPM3-NTRK1 G667C [1] [5]. Translation to clinical settings was accelerated by parallel development pathways; the first human dosing occurred within 24 months of larotrectinib’s initial clinical responses, establishing a paradigm for rapid iteration of oncogene-targeted therapies [5] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7